Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate
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Overview
Description
Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
The synthesis of Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate typically involves the introduction of the chlorodifluoromethyl group into the benzimidazole core. One common method is through the use of difluorocarbene reagents, which can be generated in situ from precursors like chlorodifluoromethane. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product .
Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorodifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cross-Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, where the benzimidazole core is coupled with other aromatic or aliphatic groups.
Common reagents used in these reactions include palladium catalysts for cross-coupling, bases like potassium carbonate for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of agrochemicals and other industrial products that require specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chlorodifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. For example, it may inhibit specific enzymes involved in disease progression or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Similar compounds to Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate include other benzimidazole derivatives with different substituents. These compounds may share some biological activities but differ in their chemical properties and applications. For instance:
Methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Methyl 2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate: Contains an additional fluorine atom, potentially altering its chemical stability and interaction with biological targets.
The uniqueness of this compound lies in its specific substituent pattern, which can provide distinct advantages in certain applications.
Properties
IUPAC Name |
methyl 2-[chloro(difluoro)methyl]-1H-benzimidazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF2N2O2/c1-17-8(16)5-3-2-4-6-7(5)15-9(14-6)10(11,12)13/h2-4H,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCAGJRHYHJOSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC(=N2)C(F)(F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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